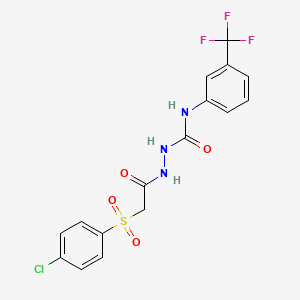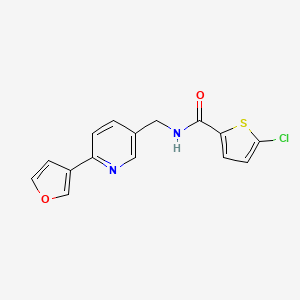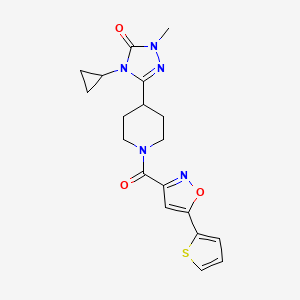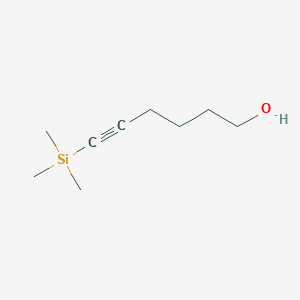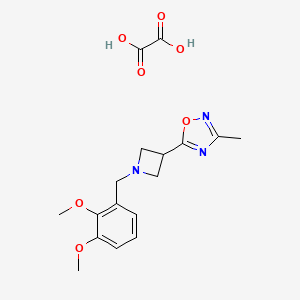
5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using specific methods and has been found to have various biochemical and physiological effects. In
科学的研究の応用
Antimicrobial and Antiproliferative Activities
Compounds containing the 1,3,4-oxadiazole moiety, including structures similar to 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate, have shown promising antimicrobial and antiproliferative activities. Studies have demonstrated the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, which exhibit significant in vitro inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi. Additionally, these compounds have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).
Antibacterial, Antifungal, and Antitubercular Properties
Further research into 1,3,4-oxadiazole derivatives has highlighted their effectiveness as antibacterial and antifungal agents. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various microbial strains. For instance, bis-1,3,4-oxadiazole derivatives have shown both antibacterial and antifungal activities, with certain compounds exhibiting specific activity against pathogens like S. aureus, B. subtilis, and C. albicans. This showcases the broad-spectrum antimicrobial potential of these derivatives, making them candidates for developing new antimicrobial drugs (A. Maslat et al., 2002).
Inhibitory Activities Against Cancer Cell Lines
The incorporation of the 1,3,4-oxadiazole scaffold into quinazoline derivatives has resulted in compounds with notable inhibitory activities against various cancer cell lines. One study demonstrated that certain derivatives showed potent inhibitory activity, surpassing that of the control drug Tivozanib in assays against MCF-7, A549, and Hela cancer cell lines. Molecular docking simulations further supported these findings by suggesting probable binding models within the VEGFR active site, highlighting the potential of these compounds as anticancer agents (Fang Qiao et al., 2015).
Selective Antitubercular Agents
Additionally, the development of 1,3,4-oxadiazoles and thiadiazoles has been directed towards combating tuberculosis. Some derivatives have demonstrated exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values indicating high potency. These compounds' selective antimycobacterial effect and low in vitro toxicity towards mammalian cells make them promising candidates for antitubercular therapy (Galina Karabanovich et al., 2016).
特性
IUPAC Name |
5-[1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.C2H2O4/c1-10-16-15(21-17-10)12-8-18(9-12)7-11-5-4-6-13(19-2)14(11)20-3;3-1(4)2(5)6/h4-6,12H,7-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSQGWNYVBUMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=C(C(=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)
![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)
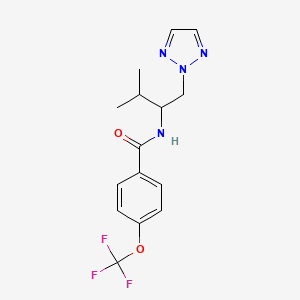
![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)
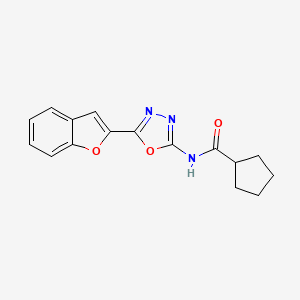

![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)
